Methyl 1-hydroxy-4-oxocyclohexaneacetate
Description
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a β-keto ester derivative featuring a cyclohexane ring substituted with a hydroxyl group at position 1 and a ketone group at position 4. The methyl ester functional group is attached via an acetoxy linkage. This compound’s molecular formula is C₉H₁₄O₄, with a molecular weight of 186.20 g/mol. Its structure combines both hydrogen-bonding (hydroxyl) and electrophilic (ketone) moieties, making it a versatile intermediate in organic synthesis and enzymatic studies .
Properties
IUPAC Name |
methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLWRBIQRPNVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558458 | |
| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81053-14-7 | |
| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 2-(4-Oxocyclohexyl)Acetic Acid
The ketone group at position 4 of the cyclohexyl ring is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves regioselective reduction without affecting the acetic acid moiety. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) have been reported but require stringent anhydrous conditions.
Key Parameters :
Esterification with Methanol
The resulting 2-(1-hydroxy-4-oxocyclohexyl)acetic acid is esterified using concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds under reflux for 6–8 hours, with methanol acting as both solvent and reactant.
Reaction Conditions :
Direct Esterification of Preformed Hydroxy-Oxocyclohexyl Acetic Acid
This one-step method bypasses the reduction step by starting with pre-synthesized 2-(1-hydroxy-4-oxocyclohexyl)acetic acid. The acid is directly esterified with methanol using acid catalysis.
Acid-Catalyzed Esterification
A mixture of the carboxylic acid and methanol is heated under reflux with H₂SO₄ or p-toluenesulfonic acid (PTSA). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.
Optimization Insights :
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Catalyst Load : 5 mol% PTSA reduces side reactions compared to H₂SO₄.
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Solvent-Free Conditions : Excess methanol (10:1 molar ratio to acid) enhances conversion.
Multi-Component Condensation Strategy
A less conventional route involves constructing the cyclohexyl ring in situ through condensation reactions. This method is adapted from protocols for analogous esters.
Cyclohexanone-Glyoxylate Condensation
Cyclohexanone reacts with methyl glyoxylate in the presence of trifluoroacetic acid (TFA) to form a spirocyclic intermediate. Subsequent oxidation with HIO₃-DMSO introduces the ketone group at position 4.
Critical Steps :
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Condensation : TFA (10 mol%) in dichloromethane at 25°C for 12 hours.
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Oxidation : HIO₃ (2 equiv) in DMSO at 50°C for 3 hours.
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Overall Yield : 58–62%.
Stereochemical Considerations
The stereochemistry of the hydroxyl group is controlled using chiral catalysts. For example, (R)-BINOL-derived phosphoric acids achieve enantiomeric excess (ee) >90% in asymmetric reductions of precursor ketones.
Comparative Analysis of Methods
Industrial-Scale Production Insights
Industrial protocols prioritize cost-effectiveness and safety. Continuous flow reactors are employed for the esterification step, reducing reaction times by 40% compared to batch processes. Catalyst recycling, particularly for PTSA, is achieved via aqueous extraction, with negligible loss of activity over five cycles .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be further reduced to form a diol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparative analysis with closely related esters:
Table 1: Structural and Functional Comparison
Reactivity and Enzymatic Interactions
- Enzymatic Hydrolysis and Transamination: Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate (ethyl analog) was hydrolyzed by an artificial esterase and served as an amine acceptor in transaminase reactions, albeit at reduced efficiency compared to linear substrates like hexanal.
- β-Keto Ester Reactivity: The 1-hydroxy-4-oxo substitution creates a β-keto ester system, enabling participation in Claisen condensations and Michael additions.
Supramolecular and Crystallographic Insights
- Hydrogen Bonding : In Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (a structurally distinct analog), intramolecular O–H⋯N hydrogen bonds stabilize the crystal lattice. This highlights the role of hydroxyl groups in directing molecular packing, a feature likely relevant to Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate .
- Conformational Flexibility : The ketone group at position 4 in Methyl 2-(4-oxocyclohexyl)acetate induces a planar conformation, whereas the 1-hydroxy-4-oxo substitution in the target compound may introduce torsional strain, affecting its crystallinity .
Biological Activity
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, with the CAS number 81053-14-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate features a cyclohexyl ring with both hydroxy and oxo groups, which contribute to its unique chemical properties. The molecular formula is C₉H₁₄O₃, and the compound's structure allows it to engage in various chemical reactions, including oxidation and reduction processes.
The primary mechanism of action for methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific enzymes in inflammatory pathways. Notably, it has been identified as an inhibitor of 5-Lipoxygenase (5-LOX) , a key enzyme in the arachidonic acid cascade responsible for producing inflammatory mediators. The hydroxy and oxo groups are crucial for binding to these enzymes, leading to reduced inflammatory responses.
Biological Activity
Research has demonstrated that methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate exhibits significant anti-inflammatory activity. In vivo studies have shown its efficacy in models such as:
- Ear Edema : The compound significantly reduced inflammation induced by arachidonic acid.
- Ovalbumin-Induced Lung Inflammation : It demonstrated protective effects against allergic inflammation.
- Collagen-Induced Arthritis : The compound exhibited potential in reducing joint inflammation associated with arthritis.
The following table summarizes key studies on the biological activity of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vivo | Ear Edema | Significant reduction in inflammation |
| In Vivo | Ovalbumin-Induced Lung Inflammation | Decreased allergic response |
| In Vivo | Collagen-Induced Arthritis | Reduced joint swelling and inflammation |
Study on Anti-inflammatory Effects
A study conducted by researchers focusing on natural compounds isolated from Incarvillea mairei var. granditlora highlighted the anti-inflammatory properties of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. Using biosensor-based affinity detection and enzyme activity assays, researchers confirmed its role as a potent inhibitor of 5-LOX. The results indicated a statistically significant reduction in inflammatory markers compared to control groups.
Mechanistic Insights
Further mechanistic studies revealed that methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate's interaction with 5-LOX leads to decreased production of leukotrienes, which are critical mediators in the inflammatory response. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs targeting similar pathways .
Comparative Analysis with Similar Compounds
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate shares structural similarities with other cyclohexyl derivatives but stands out due to its unique functional groups. Below is a comparison table with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | 81053-14-7 | Anti-inflammatory activity |
| Methyl 2-(4-oxocyclohexyl)acetate | 66405-41-2 | Potential anti-inflammatory properties |
| Methyl 2-(2-oxocyclohexyl)acetate | 13672-64-5 | Investigated for aldose reductase studies |
Applications in Research and Industry
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has several applications across various fields:
Chemistry : It serves as an intermediate in synthesizing various organic compounds.
Biology : Its potential biological activities make it a subject of interest for further pharmacological studies.
Medicine : Investigated for therapeutic properties, particularly as an anti-inflammatory agent.
Industry : Utilized in producing fine chemicals and as a building block for more complex molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
